

Application Notes and Protocols for In Vitro 2-Azidopalmitoyl-CoA Click Chemistry

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Compound of Interest

Compound Name: 2-Azidopalmitoyl-CoA

Cat. No.: B032087

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These application notes provide a detailed protocol for the in vitro labeling of proteins with **2-Azidopalmitoyl-CoA** and subsequent detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This powerful technique allows for the sensitive and specific detection of protein S-palmitoylation, a crucial post-translational modification involved in various cellular processes.

Introduction

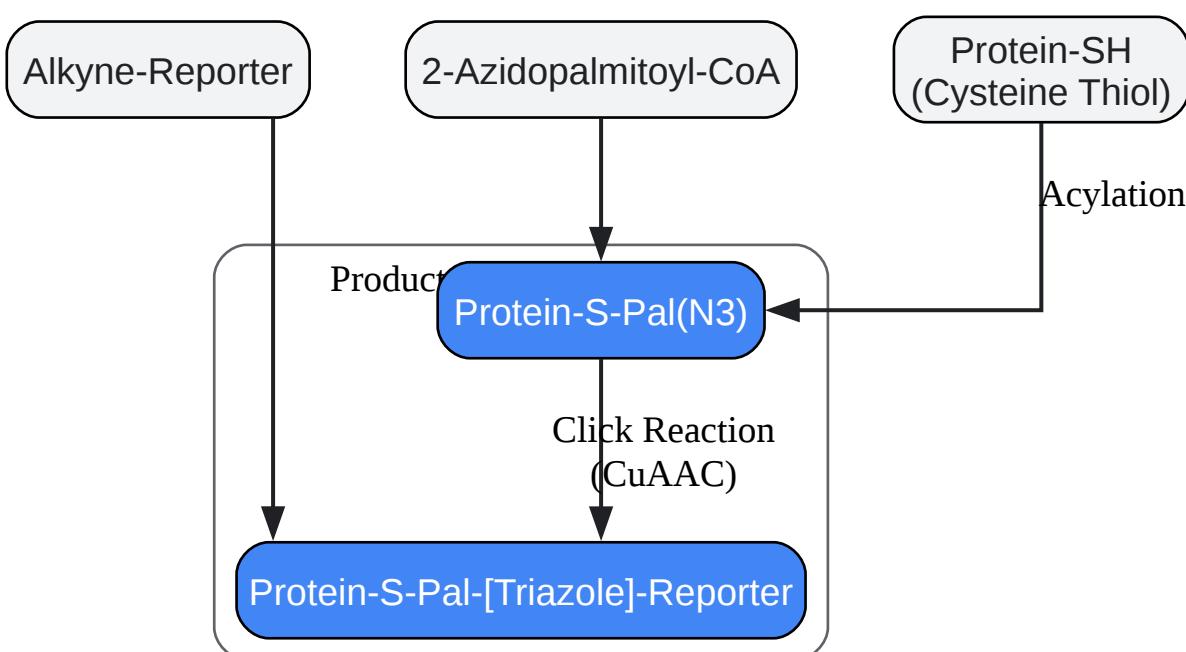
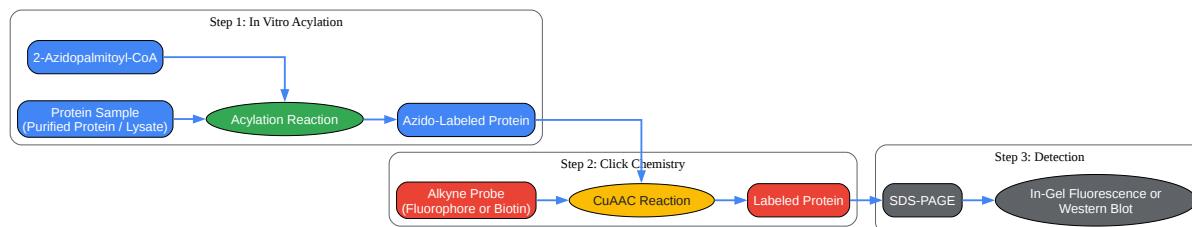
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, plays a critical role in regulating protein trafficking, stability, and function. The study of this modification has been greatly advanced by the use of chemical reporters, such as **2-Azidopalmitoyl-CoA**, in conjunction with bioorthogonal click chemistry. This method involves a two-step process: first, the enzymatic or non-enzymatic acylation of a target protein with **2-Azidopalmitoyl-CoA** in vitro, followed by the specific ligation of an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to the azide tag. This protocol details the necessary steps for successful in vitro labeling and detection.

Principle of the Method

The workflow begins with the incubation of a protein of interest with **2-Azidopalmitoyl-CoA**. This can be performed with purified proteins, cell lysates, or immunoprecipitated proteins. The azido-modified palmitate is transferred to cysteine residues on the protein. Subsequently, a

click chemistry reaction is performed, where a copper(I) catalyst facilitates the cycloaddition reaction between the azide group on the palmitoylated protein and a terminal alkyne on a reporter probe. The now-labeled protein can be visualized by methods such as SDS-PAGE and in-gel fluorescence or detected by western blot if a biotin-alkyne probe is used in conjunction with streptavidin-HRP.

Experimental Workflow



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